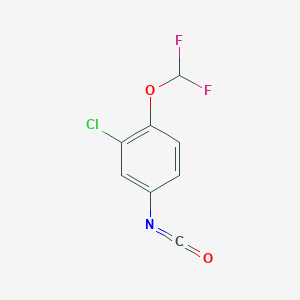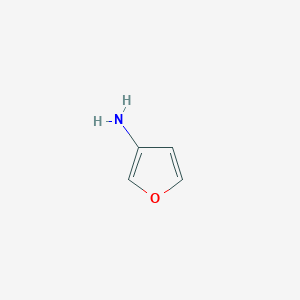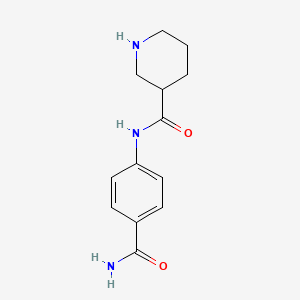
1-(3,5-Difluorophenyl)propan-1-amine
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H11F2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Difluorophenyl)propan-1-amine consists of a three-carbon chain (propan-1-amine) with a phenyl ring (a six-carbon ring) attached. The phenyl ring has two fluorine atoms attached at the 3rd and 5th positions .Physical And Chemical Properties Analysis
1-(3,5-Difluorophenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 171.19 .Applications De Recherche Scientifique
Synthesis and Characterization
1-(3,5-Difluorophenyl)propan-1-amine serves as a precursor in the synthesis of complex molecules with potential applications in materials science and corrosion inhibition. The synthesis of tertiary amines, including derivatives similar to 1-(3,5-Difluorophenyl)propan-1-amine, has been explored for their performance in inhibiting carbon steel corrosion. These compounds form protective layers on metal surfaces, significantly enhancing corrosion resistance. Such tertiary amines have shown promising results as anodic inhibitors, with specific derivatives demonstrating high inhibition efficiency through electrochemical and gravimetric methods, adhering to the Langmuir isotherm model (Gao, Liang, & Wang, 2007).
Fluorinated Compounds and Photoreactivity
The unique properties of fluorinated compounds, including those structurally related to 1-(3,5-Difluorophenyl)propan-1-amine, have been harnessed in the development of novel photochemical synthesis methods. For instance, research on the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles highlights the utility of fluorinated phenyl derivatives in generating compounds with potential applications in medicinal chemistry and material science. These methodologies leverage the reactivity of fluorinated intermediates under UV irradiation, facilitating the construction of complex heterocycles (Buscemi et al., 2001).
Gas Separation and Sensing Applications
Derivatives of 1-(3,5-Difluorophenyl)propan-1-amine have been studied for their potential applications in gas separation technologies. Aromatic hyperbranched polyimides, synthesized using triamine monomers, exhibit promising properties for gas separation, highlighting the role of amine-functionalized polymers in enhancing the selectivity and efficiency of separation processes. These materials are of particular interest for their thermal stability and potential applications in industrial gas separation (Fang, Kita, & Okamoto, 2000).
Additionally, amine-decorated luminescent metal-organic frameworks (MOFs) demonstrate selective gas/vapor sorption and nanomolar sensing of nitroaromatic compounds in water. Such MOFs, designed with strategic functionalization, showcase the utility of amine groups in constructing materials with high sensitivity and selectivity for environmental monitoring and safety applications (Das & Mandal, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDHDIEJYLKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593783 | |
| Record name | 1-(3,5-Difluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)propan-1-amine | |
CAS RN |
473732-61-5 | |
| Record name | α-Ethyl-3,5-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



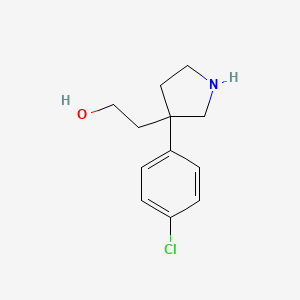


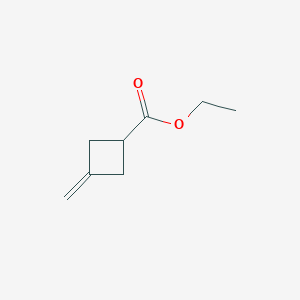
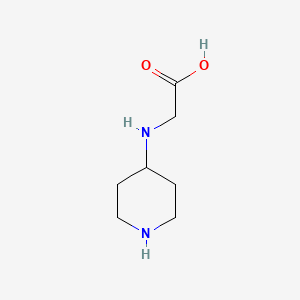
![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)



